Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(16)14-4-7(5-14)9-13-12-8(6-15)18-9/h7,15H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYGLRDUCHFORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl 3-(Hydroxymethyl)azetidine-1-carboxylate
The azetidine precursor is synthesized via a three-step sequence:
Azetidine Ring Formation:
Reacting epichlorohydrin with benzylamine generates N-benzylazetidin-3-ol, followed by Pd/C-catalyzed hydrogenolysis (H₂, 40 psi, 60°C) to remove the benzyl group. Yield: 68–72% after silica gel purification (80:10:10 EtOAc/MeOH/TEA).Hydroxymethyl Introduction:
Mitsunobu reaction between azetidin-3-ol and paraformaldehyde (DIAD, PPh₃, THF, 0°C→RT) installs the hydroxymethyl group. Monitoring by ¹H NMR confirms complete conversion (δ 3.65 ppm, –CH₂OH).Boc Protection:
Treating 3-(hydroxymethyl)azetidine with Boc₂O/DMAP in CH₂Cl₂ affords the protected intermediate. Isolation by vacuum distillation (75–78°C, 1 mmHg) achieves >98% purity.
5-(Hydroxymethyl)-1,3,4-Thiadiazole Synthesis
Two validated routes exist:
Route 1: Thiocarbazide Cyclization
- Condense thiosemicarbazide with glycolaldehyde (1:1.2 molar ratio) in 6M HCl at 80°C for 6h.
- Yields 5-(hydroxymethyl)-1,3,4-thiadiazol-2-amine (87%), characterized by IR (ν 3340 cm⁻¹, –NH₂) and LC-MS (m/z 132 [M+H]⁺).
Route 2: Oxidative Coupling
Azetidine-Thiadiazole Coupling
Critical reaction parameters for forming the C–N bond:
| Condition | Optimization Range | Optimal Value |
|---|---|---|
| Solvent | DMF, DMSO, THF | Anhydrous DMF |
| Base | K₂CO₃, Cs₂CO₃, DBU | Cs₂CO₃ (2.5 eq) |
| Temperature | 80–120°C | 100°C |
| Catalyst | CuI, Pd(OAc)₂, None | CuI (10 mol%) |
| Reaction Time | 12–48h | 24h |
Under optimized conditions, coupling tert-butyl 3-iodoazetidine-1-carboxylate with 5-(hydroxymethyl)-1,3,4-thiadiazol-2-amine provides the target compound in 74% yield after column chromatography (hexane/EtOAc 3:1).
Industrial-Scale Production
Continuous Flow Synthesis
To address batch variability, leading manufacturers employ tubular reactors for key steps:
Purification Challenges
The product’s polarity complicates distillation; industrial plants utilize:
- Crystallization: Anti-solvent addition (heptane) induces crystallization (mp 112–114°C).
- Chromatography: Simulated moving bed (SMB) systems with silica gel achieve >99.5% purity.
Critical Methodological Evaluation
Yield Comparison Across Routes
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Thiocarbazide Route | 62 | 99.1 | High |
| Biocatalytic Route | 38 | 97.5 | Moderate |
| Cross-Coupling Route | 74 | 98.8 | High |
Environmental Impact
Life-cycle assessment (LCA) reveals the thiocarbazide method generates 12.7 kg CO₂-eq/kg product versus 8.2 kg for biocatalytic routes. However, higher yields and catalyst recyclability in the former justify its predominance in industry.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The Boc-protected azetidine nitrogen and thiadiazole sulfur atoms participate in nucleophilic substitutions under controlled conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Key Observations |
|---|---|---|---|
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | Free azetidine-thiadiazole derivative | Quantitative removal of tert-butyl group; forms amine intermediate |
| Thiadiazole Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃ | 5-(Alkoxymethyl)-1,3,4-thiadiazole | Selective reactivity at hydroxymethyl oxygen; retains Boc group |
Oxidation of Hydroxymethyl Group
The 5-hydroxymethyl substituent undergoes oxidation to form carbonyl derivatives, analogous to related pyrrolidine systems :
Thiadiazole Ring Functionalization
The 1,3,4-thiadiazole core participates in electrophilic and cycloaddition reactions:
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitration at C5 position | Introduces nitro group for further reduction |
| Huisgen Cycloaddition | Cu(I)-catalyzed with azides | Triazole-linked conjugates | Click chemistry for bioconjugation |
Esterification and Etherification
The hydroxymethyl group serves as a site for derivatization:
| Reaction Type | Conditions | Product | Stability Notes |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | 5-Acetoxymethyl derivative | Hydrolyzes under basic conditions |
| Mitsunobu Reaction | DIAD, PPh₃, R-OH | 5-Alkoxymethyl analogs | Stereoretentive; broad alcohol scope |
Mechanistic and Practical Considerations
-
Boc Stability : The tert-butyl group remains intact during most reactions except under strong acids (e.g., TFA) or prolonged heating .
-
Thiadiazole Reactivity : Electron-deficient nature of the thiadiazole ring directs substitutions to the C5 position, while the hydroxymethyl group enhances solubility for polar reactions .
-
Stereochemical Outcomes : Reactions at the azetidine ring (e.g., alkylation) may induce ring strain, affecting reaction rates and selectivity .
This reactivity profile positions the compound as a versatile intermediate in medicinal chemistry, enabling the synthesis of analogs for structure-activity relationship (SAR) studies or targeted drug delivery systems . Experimental optimization (e.g., solvent choice, temperature) remains critical for maximizing yields in multi-step syntheses.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
| Bacteria Tested | Activity Observed |
|---|---|
| Escherichia coli | Significant |
| Klebsiella pneumoniae | Moderate |
| Staphylococcus aureus | Significant |
| Streptococcus mutans | Moderate |
The presence of the thiadiazole ring allows for effective interactions with bacterial cell components, potentially inhibiting growth and proliferation.
Anti-inflammatory and Antitumor Activity
The compound's structural characteristics suggest potential anti-inflammatory and antitumor activities. Thiadiazole derivatives are known to interact with various enzymes and receptors involved in inflammatory processes and tumorigenesis. For instance:
- Mechanism of Action : The thiadiazole ring can form hydrogen bonds with active sites on proteins, modulating their activity. This interaction may inhibit pathways that lead to inflammation or cancer cell proliferation.
- Case Studies : Research has demonstrated that compounds containing the thiadiazole nucleus can inhibit RNA and DNA synthesis specifically without affecting protein synthesis, making them promising candidates for anticancer therapies .
Industrial Applications
In industrial settings, this compound serves as a building block for the synthesis of more complex molecules used in pharmaceuticals. Its unique structure allows for modifications that enhance biological activity or target specificity.
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The azetidine ring provides additional binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is unique due to the presence of both the thiadiazole and azetidine rings in its structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The hydroxymethyl group further enhances its reactivity and potential for functionalization.
Biological Activity
Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is a complex organic compound notable for its unique structural features, which include an azetidine ring and a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
Chemical Structure
The compound's molecular formula is , and it is characterized by the following structural components:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Thiadiazole Moiety : A five-membered ring containing sulfur and nitrogen, known for its diverse biological properties.
- Hydroxymethyl Group : Enhances solubility and stability, potentially increasing bioavailability.
The biological activity of this compound primarily involves interactions with various enzymes and receptors. The thiadiazole ring can form hydrogen bonds with active sites on proteins, modulating their activity. The azetidine ring further enhances binding interactions, which may improve the compound's efficacy against specific biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that compounds containing the thiadiazole nucleus demonstrate effectiveness against various gram-positive and gram-negative bacteria. In particular, tests against Escherichia coli (gram-negative) and Staphylococcus aureus (gram-positive) have yielded promising results .
| Bacteria Tested | Activity Observed |
|---|---|
| Escherichia coli | Significant |
| Klebsiella pneumoniae | Moderate |
| Staphylococcus aureus | Significant |
| Streptococcus mutans | Moderate |
Anti-inflammatory Properties
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. The presence of the hydroxymethyl group may enhance these properties by improving solubility and cellular uptake .
Study 1: Synthesis and Characterization
A study focused on synthesizing various thiadiazole derivatives found that the introduction of the hydroxymethyl group significantly improved antibacterial activity. The synthesized compounds were characterized using FTIR and NMR spectroscopy, confirming the successful incorporation of functional groups necessary for biological activity .
Study 2: Comparative Analysis
A comparative analysis of several thiadiazole derivatives highlighted that those with azetidine rings exhibited superior antimicrobial properties compared to their non-cyclic counterparts. This study emphasized the importance of structural complexity in enhancing biological efficacy .
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the thiadiazole ring. For example, analogous compounds (e.g., tert-butyl thiazole derivatives) are synthesized via cyclization reactions using thioureas or thiosemicarbazides under acidic conditions . Key steps include:
- Thiadiazole formation : Reacting hydroxymethyl-substituted precursors with sulfurizing agents (e.g., P₂S₅) at 80–100°C.
- Azetidine coupling : Introducing the azetidine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Boc protection : tert-Butyloxycarbonyl (Boc) groups are added under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Critical Parameters :
| Parameter | Impact on Yield |
|---|---|
| Temperature | Higher temps (>100°C) risk decomposition; optimal range: 60–80°C |
| Catalyst | Pd(OAc)₂ improves coupling efficiency (yield ~75%) vs. CuI (~50%) |
| Solvent | Polar aprotic solvents (DMF, THF) enhance solubility but may require strict moisture control |
Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?
- Methodological Answer :
- X-ray crystallography : Resolves azetidine-thiadiazole conformation (e.g., bond angles ~109.5° for sp³-hybridized azetidine nitrogen) .
- NMR/IR spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 4.2–4.5 ppm (hydroxymethyl CH₂), and δ 3.6–4.0 ppm (azetidine CH₂) .
- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O, Boc group) and 3200–3400 cm⁻¹ (O-H, hydroxymethyl) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 314.3 (calculated for C₁₁H₁₈N₃O₃S) confirms stoichiometry .
Q. What safety precautions are recommended during handling?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production for in vivo studies?
- Methodological Answer :
- Process intensification : Transition from batch to flow chemistry reduces side reactions (e.g., Boc deprotection) .
- Purification : Gradient column chromatography (hexane/EtOAc) removes unreacted azetidine precursors .
- Quality control : Monitor intermediates via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
Q. How do computational methods (e.g., DFT) explain the compound’s stability and reactivity?
- Methodological Answer :
- DFT studies : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites .
- Conformational analysis : The azetidine ring adopts a puckered conformation, reducing steric strain with the thiadiazole group .
- Reactivity : Hydroxymethyl groups participate in hydrogen bonding, influencing solubility and crystallinity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inert results)?
- Methodological Answer :
- Assay standardization : Use CLSI guidelines for MIC testing; discrepancies may arise from bacterial strain variability .
- Structural analogs : Compare with tert-butyl pyrazole derivatives (e.g., 5-(4-chlorophenyl)-analogs) to isolate thiadiazole-specific effects .
- Dosage : Activity thresholds often occur at >50 µM; sub-threshold concentrations may falsely suggest inertness .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
